molecular formula C9H9BrFNO B1604097 4-Bromo-N-ethyl-2-fluorobenzamide CAS No. 749927-82-0

4-Bromo-N-ethyl-2-fluorobenzamide

Cat. No.: B1604097
CAS No.: 749927-82-0
M. Wt: 246.08 g/mol
InChI Key: WRCAXTFEUQRZDZ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzene derivative with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The amide bond in 4-Bromo-N-ethyl-2-fluorobenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethylamine.

    Substitution Reactions: The bromine atom in the compound is susceptible to nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Substitution: Reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Hydrolysis: Yields benzoic acid and ethylamine.

    Substitution: Depending on the nucleophile, products can include 4-hydroxy-N-ethyl-2-fluorobenzamide or 4-alkoxy-N-ethyl-2-fluorobenzamide.

Scientific Research Applications

4-Bromo-N-ethyl-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: Explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Bromo-N-ethyl-4-fluorobenzamide: Similar structure but with different positions of the bromine and fluorine atoms.

    4-Bromo-N-ethyl-3-fluorobenzamide: Similar structure but with the fluorine atom in the meta position.

Uniqueness

4-Bromo-N-ethyl-2-fluorobenzamide is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCAXTFEUQRZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640738
Record name 4-Bromo-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749927-82-0
Record name 4-Bromo-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid, ethylamine hydrochloride and triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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